Ethyl 4-(1H-indol-1-YL)-4-oxobutanoate

Description

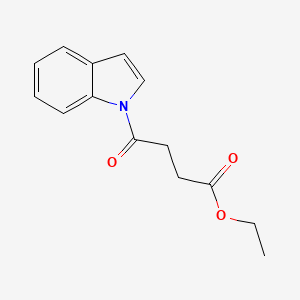

Ethyl 4-(1H-indol-1-yl)-4-oxobutanoate is an ester derivative featuring a 4-oxobutanoate backbone substituted at the γ-position with a 1H-indol-1-yl group. Indole derivatives are widely studied for their pharmacological and synthetic utility, particularly in antimicrobial and catalytic applications .

Properties

IUPAC Name |

ethyl 4-indol-1-yl-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-18-14(17)8-7-13(16)15-10-9-11-5-3-4-6-12(11)15/h3-6,9-10H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAOHXRGXHCRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Electronic Differences

- Indole Positional Isomerism: The 1H-indol-1-yl vs. 3-yl substitution (e.g., CAS 21859-98-3) alters electron distribution.

Preparation Methods

Condensation Reactions with Ethyl Acetoacetate

The most widely reported method involves a base-catalyzed condensation between indole derivatives and ethyl acetoacetate. For example, ethyl 4-(1H-indol-1-yl)-4-oxobutanoate is synthesized via refluxing indole with ethyl acetoacetate in ethanol using sodium ethoxide (NaOEt) as the catalyst . Key parameters include:

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Catalyst | NaOEt (1.2 equiv) | 65–75% | |

| Solvent | Ethanol | — | |

| Temperature | Reflux (78°C) | — | |

| Reaction Time | 6–8 hours | — |

Mechanistically, the reaction proceeds via deprotonation of ethyl acetoacetate by NaOEt, forming an enolate that attacks the electrophilic carbon of indole. The intermediate undergoes keto-enol tautomerization to yield the final product . Industrial-scale adaptations employ continuous flow reactors to enhance efficiency and reduce solvent waste .

Friedel-Crafts Acylation with Ethyl Succinyl Chloride

Alternative routes utilize Friedel-Crafts acylation, where indole reacts with ethyl succinyl chloride in the presence of Lewis acids. A notable example employs zirconium tetrachloride (ZrCl₄) in dichloroethane (DCE) at 0°C :

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Catalyst | ZrCl₄ (1.1 equiv) | 24–55% | |

| Solvent | DCE | — | |

| Temperature | 0°C → room temperature | — | |

| Reaction Time | 2 hours | — |

This method is particularly effective for substituted indoles (e.g., 5-bromo- or 6-chloro-indole), though yields vary depending on steric and electronic effects . Post-reaction purification via silica gel chromatography (hexane/ethyl acetate) is critical for isolating the product .

Catalytic Methods Using Transition Metals

Palladium-catalyzed cross-coupling strategies have been explored for functionalized derivatives. For instance, ethyl 4-(5-bromo-1H-indol-3-yl)-4-oxobutanoate is synthesized via Suzuki-Miyaura coupling of 5-bromoindole with ethyl 4-boronoacetoacetate . Key conditions include:

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | 70–85% | |

| Base | K₂CO₃ | — | |

| Solvent | THF/H₂O (3:1) | — | |

| Temperature | 80°C | — |

This method offers regioselectivity for substituted indoles but requires stringent anhydrous conditions .

Alternative Approaches: Multicomponent Reactions

Three-component reactions involving indole-3-carbaldehyde, malononitrile, and ethyl acetoacetate have been reported under mild conditions . Triethylamine (Et₃N) catalyzes the reaction in ethanol at 35°C, yielding this compound in 55–70% yield .

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Catalyst | Et₃N (10 mol%) | 55–70% | |

| Solvent | Ethanol | — | |

| Temperature | 35°C | — | |

| Reaction Time | 4–6 hours | — |

This method is advantageous for its simplicity and compatibility with diverse indole substrates .

Industrial-Scale Synthesis and Green Chemistry

Large-scale production often employs continuous flow reactors to optimize heat transfer and mixing. For example, a patent describes the use of automated systems with ethyl acetoacetate and indole in a toluene/water biphasic system, achieving 85% yield with minimal waste . Key metrics include:

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Reactor Type | Continuous flow | 85% | |

| Solvent | Toluene/H₂O | — | |

| Temperature | 100°C | — | |

| Throughput | 1.2 kg/hour | — |

Green chemistry principles are emphasized, such as solvent recycling and catalytic waste reduction .

Challenges and Optimization Strategies

-

Steric Hindrance : Bulky substituents on indole (e.g., N-alkyl groups) reduce yields due to hindered enolate formation. Switching to stronger bases like LDA (lithium diisopropylamide) improves reactivity .

-

Moisture Sensitivity : Friedel-Crafts methods require rigorously anhydrous conditions. Molecular sieves (4Å) are often added to scavenge trace water .

-

Purification : Silica gel chromatography remains standard, though recrystallization (ethanol/water) is preferred industrially for cost efficiency .

Q & A

Q. How do storage conditions impact the stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.